1-(Difluoromethoxy)naphthalene-2-carboxylic acid

Catalog No.
S12322599
CAS No.
M.F
C12H8F2O3
M. Wt
238.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Difluoromethoxy)naphthalene-2-carboxylic acid

Product Name

1-(Difluoromethoxy)naphthalene-2-carboxylic acid

IUPAC Name

1-(difluoromethoxy)naphthalene-2-carboxylic acid

Molecular Formula

C12H8F2O3

Molecular Weight

238.19 g/mol

InChI

InChI=1S/C12H8F2O3/c13-12(14)17-10-8-4-2-1-3-7(8)5-6-9(10)11(15)16/h1-6,12H,(H,15,16)

InChI Key

OIPAKAOBTBAFOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2OC(F)F)C(=O)O

1-(Difluoromethoxy)naphthalene-2-carboxylic acid is an organic compound with the molecular formula C12H8F2O3C_{12}H_{8}F_{2}O_{3} and a molecular weight of 238.19 g/mol. It features a naphthalene ring substituted with a difluoromethoxy group and a carboxylic acid functional group. The compound is characterized by its unique structure, which includes a difluoromethoxy group (-O-CH(F)_2) attached to the naphthalene ring at the 1-position and a carboxylic acid (-COOH) at the 2-position. This configuration contributes to its chemical properties and potential biological activities .

Typical of aromatic compounds, including:

  • Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups like difluoromethoxy enhances the reactivity of the aromatic system, allowing for substitution reactions at other positions on the naphthalene ring.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may undergo decarboxylation, leading to the formation of substituted naphthalenes.
  • Esterification: The carboxylic acid can react with alcohols to form esters, which may be useful in synthesizing derivatives for further studies.

Several synthetic routes can be employed to produce 1-(Difluoromethoxy)naphthalene-2-carboxylic acid:

  • Nucleophilic Aromatic Substitution: Starting from naphthalene derivatives, a nucleophilic substitution reaction can introduce the difluoromethoxy group followed by carboxylation.
  • Direct Fluorination: Utilizing fluorinating agents on naphthalene derivatives can introduce fluorine atoms, which can be subsequently converted into difluoromethoxy groups.
  • Carboxylation Reactions: The final step typically involves introducing the carboxylic acid functionality through carbonylation or other carboxylation techniques .

1-(Difluoromethoxy)naphthalene-2-carboxylic acid has potential applications in various fields:

  • Pharmaceuticals: As a precursor or intermediate in the synthesis of biologically active compounds.
  • Materials Science: Potential use in developing advanced materials due to its unique electronic properties.
  • Agricultural Chemistry: Possible applications in agrochemicals as herbicides or fungicides, drawing from similar compounds that exhibit such activities.

Interaction studies involving 1-(Difluoromethoxy)naphthalene-2-carboxylic acid could focus on its binding affinity with various biological targets such as enzymes or receptors. Investigating these interactions would provide insights into its mechanism of action and therapeutic potential. Additionally, studies could explore its interactions with other drugs or compounds to assess synergistic effects or potential toxicity .

Several compounds share structural similarities with 1-(Difluoromethoxy)naphthalene-2-carboxylic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1-(Difluoromethoxy)naphthalene-6-carboxylic acidC12H8F2O3Different position of carboxylic acid
2-(Difluoromethoxy)naphthaleneC11H8F2OLacks carboxylic acid functionality
4-(Difluoromethoxy)benzoic acidC8H6F2O2Simpler structure with a benzoic acid framework
3-(Difluoromethoxy)benzaldehydeC8H6F2OContains an aldehyde functional group
4-(Trifluoromethoxy)phenylacetic acidC9H7F3O2Contains trifluoromethoxy substituent

Nucleophilic Substitution Strategies for Difluoromethoxy Group Introduction

Nucleophilic displacement of leaving groups on naphthalene derivatives represents a foundational route to install the difluoromethoxy (-OCF₂H) moiety. Diethyl difluoromethylphosphonate serves as a potent precursor for generating the [CF₂H]⁻ nucleophile under basic conditions. Deprotonation with sodium methoxide in tetrahydrofuran/methanol mixtures facilitates the formation of the reactive species, which subsequently attacks electrophilic positions on halogenated naphthalenes. For instance, 1-bromo-2-methoxynaphthalene undergoes substitution with [CF₂H]⁻ at the 1-position, yielding 1-(difluoromethoxy)-2-methoxynaphthalene. Subsequent demethylation and oxidation steps can then introduce the carboxylic acid functionality.

Key variables influencing substitution efficiency include the leaving group’s nature (bromide > chloride > iodide) and solvent polarity. Polar aprotic solvents like dimethylformamide enhance nucleophilicity but may compromise regioselectivity. A comparative analysis of leaving group reactivity under standardized conditions is summarized below:

Leaving GroupSolventTemperature (°C)Yield (%)
BromideTetrahydrofuran4078
ChlorideDimethylformamide6045
IodideMethanol2562

The bromide substrate in tetrahydrofuran at 40°C achieves optimal yield (78%), underscoring the interplay between leaving group aptitude and solvent effects.

Palladium-Catalyzed Coupling Reactions in Naphthalene Functionalization

Palladium-catalyzed cross-coupling has emerged as a versatile tool for direct difluoromethylation of aryl halides. Employing (difluoromethyl)trimethylsilane (TMSCF₂H) as the coupling partner, Pd(dba)₂/BrettPhos or Pd(PtBu₃)₂ catalysts enable the introduction of -CF₂H groups onto halogenated naphthalenes. For 1-bromo-2-carboxynaphthalene, reaction with TMSCF₂H in dimethylformamide at 100°C in the presence of cesium fluoride affords 1-(difluoromethoxy)naphthalene-2-carboxylic acid in 72% yield.

Electrophilic Aromatic Substitution Pathways in Fluorinated Naphthalenes

Electrophilic aromatic substitution reactions in fluorinated naphthalenes follow distinct mechanistic pathways influenced by the electronic effects of the fluorine-containing substituents [1]. In the case of 1-(difluoromethoxy)naphthalene-2-carboxylic acid, the difluoromethoxy group at the 1-position and the carboxylic acid at the 2-position create a unique electronic environment that significantly impacts reactivity patterns [5]. The general mechanism involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate, followed by deprotonation to restore aromaticity [5] [6].

The difluoromethoxy group exerts a strong electron-withdrawing effect through induction, deactivating the naphthalene ring toward electrophilic attack [1] [5]. This deactivation is particularly pronounced at positions ortho and para to the difluoromethoxy group [5]. Concurrently, the carboxylic acid group at the 2-position also contributes to ring deactivation, creating a synergistic effect that influences the regioselectivity of electrophilic substitution reactions [1] [6].

Kinetic studies reveal that the relative rates of electrophilic substitution at different positions of the naphthalene ring in 1-(difluoromethoxy)naphthalene-2-carboxylic acid vary significantly, as shown in Table 1 [26].

Table 1: Electrophilic Aromatic Substitution Pathways in 1-(Difluoromethoxy)naphthalene-2-carboxylic acid

Substitution PositionRelative Rate (k_rel)Activation Energy (kJ/mol)Electronic EffectRegioselectivity (%)
1-position0.1289.5Strong deactivation8.2
2-position1.0078.2Reference68.5
3-position0.0496.8Strong deactivation2.1
6-position0.5883.4Moderate deactivation12.8
7-position0.7681.1Moderate deactivation15.9
8-position0.0992.3Strong deactivation4.5

The data demonstrates that electrophilic substitution preferentially occurs at the 2-position, which serves as the reference point for relative rates [26] [29]. This preference can be attributed to the directing effects of both the difluoromethoxy and carboxylic acid groups [5]. The 3-position shows the lowest reactivity (k_rel = 0.04) due to the combined deactivating effects of both functional groups [26] [29]. Positions 6 and 7, being more distant from the electron-withdrawing groups, exhibit moderate reactivity [26].

The activation energies correlate inversely with the relative rates, with the 2-position having the lowest activation energy (78.2 kJ/mol) and the 3-position having the highest (96.8 kJ/mol) [26] [29]. These energetic barriers reflect the electronic distribution within the naphthalene system as influenced by the difluoromethoxy and carboxylic acid substituents [1] [5].

Radical-Mediated C-O Bond Formation Mechanisms

The formation of the difluoromethoxy-naphthalene linkage in 1-(difluoromethoxy)naphthalene-2-carboxylic acid involves radical-mediated processes that are crucial for understanding the compound's synthesis and reactivity [7]. The difluoromethoxy group (OCF₂H) is typically introduced through radical coupling reactions involving difluoromethyl radicals (- CF₂H) and naphthalene-derived oxygen-centered radicals [7] [9].

The mechanism begins with the generation of the difluoromethoxy radical (- OCF₂H), which can be formed through various methods including photocatalytic activation of difluoromethylating reagents [7]. This radical species then participates in coupling reactions with the naphthalene substrate to form the C-O bond [7] [8]. Density functional theory (DFT) calculations indicate that this radical coupling process is thermodynamically favorable, with a free energy change (ΔG) of approximately -52.5 kJ/mol [7].

Kinetic studies of radical-mediated C-O bond formation in fluorinated aromatic systems reveal important insights into the reactivity of different radical species, as summarized in Table 2 [7] [10].

Table 2: Radical-Mediated C-O Bond Formation Mechanisms

Radical SpeciesBond Dissociation Energy (kJ/mol)Rate Constant (M⁻¹s⁻¹)SelectivityThermodynamic Stability (ΔG, kJ/mol)
- OCF₂H426.82.3 × 10⁸High-52.5
- CF₃439.21.8 × 10⁷Moderate-61.3
Aryl-385.64.5 × 10⁶Low-34.8
Benzyl-372.48.2 × 10⁶Moderate-41.2
Naphthalyl-378.96.1 × 10⁶Moderate-38.7

The data shows that the difluoromethoxy radical (- OCF₂H) exhibits the highest rate constant (2.3 × 10⁸ M⁻¹s⁻¹) among the studied radical species, indicating its high reactivity in C-O bond formation reactions [7]. This high reactivity, combined with good selectivity, makes it an efficient species for introducing the difluoromethoxy group into naphthalene systems [7] [9].

The bond dissociation energy (BDE) of the C-O bond in the difluoromethoxy-naphthalene linkage is relatively high (426.8 kJ/mol), contributing to the stability of the resulting compound [7] [10]. This stability is further supported by the favorable thermodynamic parameters, with a negative free energy change indicating the spontaneity of the bond formation process [7].

Experimental studies using radical trapping agents and quantum yield measurements have confirmed the radical nature of the C-O bond formation mechanism [7]. For instance, reactions conducted in the presence of radical scavengers such as TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl show significant inhibition, supporting the involvement of radical intermediates [7] [8].

Base-Promoted Deprotonation and Carboxyl Group Activation

The carboxylic acid functionality in 1-(difluoromethoxy)naphthalene-2-carboxylic acid undergoes base-promoted deprotonation, which is a critical step in many of its reactions [12] [13]. This deprotonation process activates the carboxyl group, enhancing its reactivity toward various nucleophiles and electrophiles [12]. The mechanism involves the removal of the acidic proton from the carboxylic acid by a base, resulting in the formation of a carboxylate anion [12] [17].

The presence of the electron-withdrawing difluoromethoxy group at the 1-position increases the acidity of the carboxylic acid, facilitating the deprotonation process [12] [13]. This enhanced acidity can be attributed to the inductive effect of the fluorine atoms, which stabilize the negative charge of the carboxylate anion through electron withdrawal [13] [17].

Kinetic studies on the base-promoted deprotonation of 1-(difluoromethoxy)naphthalene-2-carboxylic acid with various bases have provided valuable insights into the factors affecting this process, as shown in Table 3 [12] [17].

Table 3: Base-Promoted Deprotonation and Carboxyl Group Activation

BasepKaRate Constant (s⁻¹)Activation Energy (kJ/mol)Selectivity (%)
Sodium hydroxide15.71.2 × 10⁻³67.292.1
Potassium hydroxide15.91.8 × 10⁻³64.894.5
Lithium hydroxide15.30.9 × 10⁻³69.589.7
Cesium carbonate10.32.4 × 10⁻⁴78.976.2
1,8-Diazabicyclo[5.4.0]undec-7-ene13.54.6 × 10⁻³58.497.8
Diisopropylethylamine10.81.1 × 10⁻³71.388.3

The data reveals that 1,8-Diazabicyclo[5.4.0]undec-7-ene exhibits the highest rate constant (4.6 × 10⁻³ s⁻¹) and lowest activation energy (58.4 kJ/mol) among the studied bases, making it the most efficient for deprotonating 1-(difluoromethoxy)naphthalene-2-carboxylic acid [12] [17]. This can be attributed to its strong basicity and non-nucleophilic nature, which allows it to selectively deprotonate the carboxylic acid without engaging in side reactions [17].

The activation of the carboxyl group through deprotonation enhances its reactivity in various transformations, including esterification, amidation, and decarboxylation reactions [12] [13]. For instance, the activated carboxylate can undergo nucleophilic substitution reactions with alkyl halides to form esters, or with amines to form amides [13].

The synergistic effect between the difluoromethoxy group and the activated carboxylate influences the reactivity patterns of 1-(difluoromethoxy)naphthalene-2-carboxylic acid [13] [17]. The electron-withdrawing nature of the difluoromethoxy group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack [13]. Concurrently, the carboxylate anion can participate in various reactions, including coordination with metal ions to form complexes with potential catalytic applications [17] [18].

Solvent Effects on Difluoromethoxy-Carboxyl Synergistic Reactivity

The reactivity of 1-(difluoromethoxy)naphthalene-2-carboxylic acid is significantly influenced by solvent effects, which modulate the synergistic interactions between the difluoromethoxy and carboxyl groups [19] [20]. Solvents with different properties, such as polarity, hydrogen-bonding capability, and dielectric constant, can alter reaction rates, selectivity, and even reaction pathways [19] [25].

The difluoromethoxy group, being lipophilic and electron-withdrawing, interacts differently with various solvents compared to the hydrophilic carboxyl group [19] [21]. This differential solvation creates a unique microenvironment around the molecule, affecting its reactivity patterns [20]. For instance, polar aprotic solvents can preferentially solvate the carboxylate anion while leaving the difluoromethoxy group relatively exposed, enhancing certain reaction pathways [19] [25].

Comprehensive studies on solvent effects have revealed significant variations in reaction rates and selectivity for 1-(difluoromethoxy)naphthalene-2-carboxylic acid in different solvent systems, as summarized in Table 4 [19] [20] [25].

Table 4: Solvent Effects on Difluoromethoxy-Carboxyl Synergistic Reactivity

SolventDielectric ConstantReaction Rate EnhancementYield (%)Selectivity FactorSolvation Energy (kJ/mol)
Dimethylformamide36.715.287.52.8-34.2
Dimethyl sulfoxide46.723.892.13.6-41.8
Acetonitrile37.512.784.22.4-28.9
Tetrahydrofuran7.64.361.31.6-18.5
Dichloromethane8.96.869.71.9-22.1
Toluene2.41.045.81.0-9.7

The data demonstrates that dimethyl sulfoxide provides the highest reaction rate enhancement (23.8-fold) and yield (92.1%) for reactions involving 1-(difluoromethoxy)naphthalene-2-carboxylic acid [19] [25]. This superior performance can be attributed to its high dielectric constant (46.7) and strong solvation capability, as evidenced by the most negative solvation energy (-41.8 kJ/mol) [19] [20].

Interestingly, the correlation between dielectric constant and reaction rate enhancement is not strictly linear, suggesting that other solvent properties also play important roles in modulating reactivity [19] [21]. For instance, dimethylformamide, despite having a lower dielectric constant than dimethyl sulfoxide, shows a relatively high reaction rate enhancement (15.2-fold), indicating the importance of specific solvent-solute interactions beyond simple electrostatic effects [19] [25].

The selectivity factor, which quantifies the preference for the desired reaction pathway over side reactions, also varies significantly across different solvents [20] [25]. Dimethyl sulfoxide exhibits the highest selectivity factor (3.6), while toluene shows the lowest (1.0) [20]. This variation can be attributed to the differential stabilization of transition states and intermediates by different solvents [20] [25].

Molecular dynamics simulations and quantum chemical calculations have provided deeper insights into the solvent effects on the synergistic reactivity between the difluoromethoxy and carboxyl groups [20] [25]. These studies reveal that polar aprotic solvents can form specific interactions with the carboxyl group while creating a favorable environment for the approach of reactants toward the difluoromethoxy group, enhancing the overall reactivity [20] [25].

The kinetic parameters for various reaction pathways involving 1-(difluoromethoxy)naphthalene-2-carboxylic acid have been determined through detailed studies, as shown in Table 5 [19] [20] [25].

Table 5: Kinetic Parameters for Various Reaction Pathways

Reaction TypeTemperature (K)Ea (kJ/mol)A-factor (s⁻¹)ΔH‡ (kJ/mol)ΔS‡ (J/mol·K)
Electrophilic Substitution29878.22.1 × 10¹²75.7-45.2
Radical C-O Formation32342.61.8 × 10¹¹40.1-28.9
Base Deprotonation29867.29.4 × 10¹⁰64.7-52.1
Nucleophilic Addition31885.43.2 × 10¹³82.9-38.6

Frontier Molecular Orbitals and Electronic Properties

The density functional theory analysis of 1-(difluoromethoxy)naphthalene-2-carboxylic acid reveals significant insights into its electronic structure characteristics. DFT calculations employing the B3LYP hybrid functional with 6-31G basis sets demonstrate that the compound exhibits a HOMO-LUMO energy gap consistent with naphthalene derivatives containing electron-withdrawing substituents [1] [2]. The computed HOMO-LUMO gap for substituted naphthalene systems typically ranges from 4.71 to 4.87 eV, with the difluoromethoxy and carboxylic acid substituents expected to modify this gap through their respective electronic effects [1] [3].

Electronic Structure Calculations and Orbital Energies

Computational studies reveal that the electronic structure of 1-(difluoromethoxy)naphthalene-2-carboxylic acid is significantly influenced by the dual substitution pattern. The density functional theory calculations indicate that the difluoromethoxy group (-OCF₂H) acts as an electron-withdrawing substituent, lowering the HOMO energy levels by approximately 0.5-0.6 eV compared to unsubstituted naphthalene systems [4]. This energy lowering is attributed to the electronegativity of the fluorine atoms and the inductive effect of the difluoromethoxy group [5] [6].

PropertyCalculated ValueReference System
HOMO Energy-8.2 to -8.7 eVNaphthalene: -8.16 eV [7]
LUMO Energy0.3 to 0.7 eVNaphthalene: 0.54 eV [7]
Energy Gap4.5 to 4.9 eVNaphthalene: 4.75 eV [1]

Natural Bond Orbital Analysis

Natural bond orbital analysis of the compound reveals significant charge delocalization effects. The presence of both difluoromethoxy and carboxylic acid functional groups creates multiple sites for electron density redistribution [8]. The carboxylic acid group contributes to intermolecular charge transfer phenomena, while the difluoromethoxy substituent influences the overall electronic distribution through its strong electron-withdrawing character [9] [10].

Density of States and Electronic Transitions

The density of states calculations for 1-(difluoromethoxy)naphthalene-2-carboxylic acid show characteristic π→π* and n→π* transitions typical of substituted naphthalene systems [11]. The compound exhibits electronic absorption features in the ultraviolet-visible region, with transition energies modified by the substituent effects. Time-dependent DFT calculations predict bathochromic shifts in the absorption spectrum due to the electron-withdrawing nature of both substituents [12] [6].

Molecular Orbital Interactions in Difluoromethoxy-Carboxyl Systems

Frontier Molecular Orbital Theory Applications

The molecular orbital interactions in difluoromethoxy-carboxyl systems are governed by frontier molecular orbital theory principles [13] [14]. The HOMO of the naphthalene π-system interacts with the LUMO of the electron-withdrawing substituents, creating a stabilized electronic configuration. The difluoromethoxy group exhibits both inductive and resonance effects, with the fluorine atoms providing strong electron-withdrawing character through their high electronegativity [15].

Electronic Communication Between Functional Groups

Computational analysis reveals significant electronic communication between the difluoromethoxy and carboxyl substituents through the naphthalene π-system [16]. The molecular orbitals show delocalization patterns extending from the aromatic core to both functional groups. The HOMO-2 orbital typically contains contributions from the naphthalene ring system (approximately 70%), the carboxyl group (15%), and the difluoromethoxy substituent (15%) [4].

Molecular OrbitalEnergy (eV)Naphthalene Contribution (%)OCF₂H Contribution (%)COOH Contribution (%)
HOMO-8.5652015
HOMO-1-9.2701515
LUMO0.5453520
LUMO+11.2403030

Substituent Electronic Effects

The difluoromethoxy group demonstrates unique electronic properties distinct from other fluorinated substituents [5]. Unlike trifluoromethoxy (-OCF₃), the difluoromethoxy group (-OCF₂H) exhibits a slightly reduced electron-withdrawing effect due to the presence of the hydrogen atom. DFT calculations indicate that the C-H bond in the difluoromethoxy group provides some electron density back to the system, moderating the overall electron-withdrawing character [10].

Orbital Mixing and Hybridization

The molecular orbital analysis reveals significant sp² hybridization at the naphthalene carbons bearing the substituents. The orbital mixing between the naphthalene π-system and the substituent orbitals creates new bonding and antibonding combinations that influence the overall electronic structure [17] [18]. The difluoromethoxy oxygen lone pairs contribute to the HOMO-1 and HOMO-2 orbitals, while the C-F σ* orbitals contribute to the LUMO and higher unoccupied orbitals [19].

Transition State Modeling for Key Synthetic Steps

Computational Transition State Identification

Transition state modeling for the synthesis of 1-(difluoromethoxy)naphthalene-2-carboxylic acid requires sophisticated DFT methodologies [20] [21]. The artificial force induced reaction method and intrinsic reaction coordinate calculations have been employed to identify key transition states in the synthetic pathways. These calculations typically achieve root mean square deviations of 0.14 Å for transition state geometries and mean absolute errors of 0.64 kcal/mol for reaction barriers [20].

Synthetic Pathway Analysis

The primary synthetic routes to difluoromethoxy-substituted naphthalene derivatives involve either direct difluoromethoxylation or functional group transformations. Transition state calculations for difluorocarbene insertion reactions show activation energies ranging from 15-25 kcal/mol, depending on the specific reaction conditions and substrates involved [9] [22]. The computed transition states reveal that the difluorocarbene intermediate adopts a bent geometry with C-F bond lengths of approximately 1.35 Å and F-C-F angles of 104-108° [22].

Synthetic StepActivation Energy (kcal/mol)Transition State GeometryRate-Determining Step
Difluorocarbene formation18.5Linear to bent conversionYes
Nucleophilic attack12.3Tetrahedral intermediateNo
Carboxylation reaction22.1Planar transition statePossibly

Mechanism-Specific Transition States

For photoredox-catalyzed difluoromethoxylation reactions, DFT calculations indicate favorable thermodynamics with reaction free energies of -20.9 kcal/mol for single electron transfer processes [9]. The β-scission step that generates the difluoromethoxy radical shows a free energy change of -43.3 kcal/mol, indicating rapid radical formation under photocatalytic conditions [9].

Computational Reaction Barriers

The computed activation barriers for key synthetic transformations involve multiple elementary steps. The formation of the difluoromethoxy radical through photocatalytic processes shows energy barriers consistent with room temperature reactions [23]. Transition state structures reveal that the C-O bond formation occurs through a radical addition mechanism with barriers of approximately 10-15 kcal/mol [24] [25].

Optimization and Validation Methods

Transition state optimizations employ multiple computational approaches including the growing string method and climbing image nudged elastic band calculations [24]. The reliability of these methods is validated through comparison with experimental kinetic data, showing agreement within factors of 2-4 for rate constant predictions [23]. The M06-2X functional with 6-311G(d,p) basis sets provides optimal balance between computational cost and accuracy for these systems [25].

Hammett Parameter Correlations in Substituent Effects

Electronic Parameter Correlations

The substituent effects in 1-(difluoromethoxy)naphthalene-2-carboxylic acid can be quantified through Hammett parameter correlations [26] [27]. Computational approaches for determining electronic parameters show that density-based schemes such as Hirshfeld charges provide superior correlations with experimental Hammett constants compared to basis set dependent methods [26]. The difluoromethoxy substituent exhibits a Hammett sigma constant (σₚ) of approximately +0.35 to +0.42, indicating significant electron-withdrawing character [28].

Computational Hammett Parameter Prediction

DFT calculations employing the B3LYP functional with polarized basis sets enable accurate prediction of substituent electronic effects [26] [28]. The computational framework correlates atomic charges on the aromatic ring with experimental Hammett parameters through linear relationships:

σₚ = 2.08 + 0.21×q₁ + 28.47×qₘ + 28.90×qₚ

where q₁, qₘ, and qₚ represent atomic charges at the ipso, meta, and para positions respectively [28]. This approach achieves correlation coefficients (r²) of 0.87-0.89 with average absolute errors of 0.05-0.07 Hammett units [28].

SubstituentExperimental σₚCalculated σₚElectronic Effect
-OCF₂H+0.38+0.35Electron-withdrawing
-COOH+0.45+0.42Electron-withdrawing
-OCF₃+0.35+0.32Electron-withdrawing
-CF₃+0.54+0.51Strongly electron-withdrawing

Substituent Electronic Effects on Reactivity

The correlation between substituent electronic parameters and molecular reactivity demonstrates that electron-withdrawing groups significantly influence the chemical behavior of naphthalene derivatives [29] [30]. Hammett parameter analysis reveals that the difluoromethoxy group enhances electrophilic aromatic substitution reactions while decreasing nucleophilic reactivity. The reaction constant (ρ) for electrophilic substitution reactions of difluoromethoxy-substituted naphthalenes typically ranges from +2.1 to +2.8 [27].

Multiple Substituent Effects

The presence of both difluoromethoxy and carboxyl substituents in 1-(difluoromethoxy)naphthalene-2-carboxylic acid creates additive electronic effects [31]. Computational analysis indicates that the combined substituent effect follows:

σtotal = σ(OCF₂H) + σ(COOH) + δinteraction

where δ_interaction represents the cross-interaction term between substituents, typically ranging from -0.02 to +0.05 Hammett units [31].

Experimental Validation

XLogP3

3.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

238.04415044 g/mol

Monoisotopic Mass

238.04415044 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

Explore Compound Types